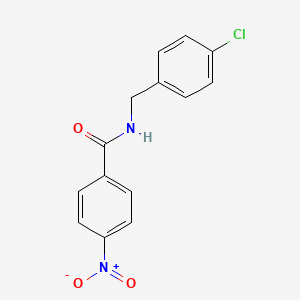

N-(4-chlorobenzyl)-4-nitrobenzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(4-chlorobenzyl)-4-nitrobenzamide and related compounds often involves multiple steps, including the use of NMR, MS, and IR spectroscopy, as well as X-ray diffraction methods for characterization. For instance, similar compounds have been synthesized and characterized to study their structure-property relationships and potential biological activities, such as antitumor activity based on electrochemical measurements and density functional theory (DFT) calculations (He et al., 2014).

Molecular Structure Analysis

The molecular structure of N-(4-chlorobenzyl)-4-nitrobenzamide and similar compounds is often analyzed using X-ray diffraction methods. These analyses can reveal the crystal structures, including space groups, unit cell parameters, and the stabilization mechanisms such as pi-pi conjugation and hydrogen bonding interactions (He et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving N-(4-chlorobenzyl)-4-nitrobenzamide can include selective formation processes and methanolysis, leading to various products depending on the reactants and conditions used. The specific reactivity and pathways of these reactions can be influenced by the presence of functional groups and the molecular structure of the compound (Shtamburg et al., 2012).

Physical Properties Analysis

The physical properties of N-(4-chlorobenzyl)-4-nitrobenzamide, such as crystallization behavior and unit cell dimensions, can be determined through crystallographic studies. These properties are crucial for understanding the compound's stability, solubility, and potential applications in various fields (He et al., 2014).

Chemical Properties Analysis

The chemical properties of N-(4-chlorobenzyl)-4-nitrobenzamide, including its reactivity, stability, and interactions with other molecules, can be elucidated through spectroscopic methods and theoretical calculations, such as DFT. These analyses help in understanding the electronic structure, charge distribution, and potential reactivity of the compound (Shtamburg et al., 2012).

Aplicaciones Científicas De Investigación

Electrochemical Behaviors and Determinations

The electrochemical behaviors of N-(2-(4-chlorobenzyl)benzoxazol-5-yl)-4-nitrobenzamide, among other compounds, were investigated using various techniques in dimethylsulfoxide. This research suggests that quantitative determination of such benzoxazoles can be achieved rapidly and sensitively through techniques like differential pulse voltammetry (DPV) and square wave voltametry (SWV) (Zeybek et al., 2009).

Crystal Engineering and Structural Analysis

Crystal Engineering with Hydrogen and Halogen Bonds

Research involving 4-nitrobenzamide·4-iodobenzamide demonstrates the presence of amide dimer tape and iodo⋯nitro interaction, indicating potential applications in crystal design through the manipulation of hydrogen and halogen bonds (Saha et al., 2005).

Properties and Structure Analysis

The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide were explored through an XRD study, revealing insights into the pyramidality of its amide nitrogen atom and its reactions with AcONa, forming different products under specific conditions (Shtamburg et al., 2012).

Synthesis and Characterization

Synthesis and Characterization of Metal Complexes

Nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide were synthesized, demonstrating potential antibacterial activities. These complexes were characterized through various spectroscopic methods, providing insights into their molecular structure and potential applications in medicinal chemistry (Saeed et al., 2010).

Vibrational Spectroscopic Analysis and Molecular Docking

A study conducted on N-(4-Bromophenyl)-4-Nitrobenzamide involved comparative vibrational spectroscopic analysis, HOMO-LUMO studies, and molecular docking, suggesting its potential application in electro-optical fields and as an antibacterial drug (Dwivedi & Kumar, 2019).

Nanotechnology and Material Science

Nanoparticles and Nanocrystals Development

The synthesis and characterization of nanoparticles and nanocrystals of a bidentate nickel(II) complex of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide were explored. The study highlighted the potential application of these nanoparticles in material science, particularly for the deposition of nickel sulfide thin films (Saeed et al., 2013).

Pharmaceutical Research and Development

Preformulation and Formulation Development

A study on the preformulation and formulation development of a bioactive nitroaromatic compound, specifically N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (BNB), focused on its antitumor activity. The research included investigation into its chemical behavior, physicochemical properties, and encapsulation in nanocarriers, indicating its potential in cancer therapy (Sena et al., 2017).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3/c15-12-5-1-10(2-6-12)9-16-14(18)11-3-7-13(8-4-11)17(19)20/h1-8H,9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGGDPXHDVDKQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Chlorobenzyl)-4-nitrobenzamide | |

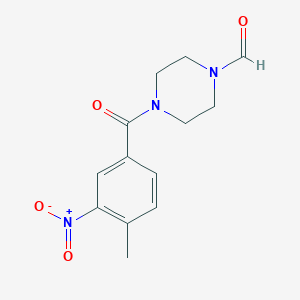

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5709092.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5709098.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-oxo-4H-chromen-3-yl)methylene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5709119.png)

![3-[3-({imino[2-(4-quinolinylmethylene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5709124.png)

![diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5709160.png)

![4-{[4-(benzyloxy)benzyl]amino}phenol](/img/structure/B5709161.png)